(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Overview
Description
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine, also known as N3-L-Phenylalanine Dicyclohexylamine, is a compound that contains an azide group attached to the amino acid L-Phenylalanine. This compound is often used in peptide synthesis and click chemistry due to its reactive azide group.
Scientific Research Applications
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block in the synthesis of complex molecules.
Biology: Utilized in the study of protein interactions and labeling of biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptidomimetics and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis designed for generating substances quickly and reliably by joining small units together. This suggests that N3-L-Phe-OH DCHA could be used to construct peptidomimetic Antibody-Drug Conjugate (ADC) linkers , which are designed to bind to specific target cells (such as cancer cells) in the body.
Mode of Action
Given its role in the construction of peptidomimetic adc linkers, it can be inferred that it interacts with its targets by binding to them, thereby enabling the delivery of a drug to a specific cell type . This interaction and the resulting changes would depend on the specific structure of the ADC linker and the drug being delivered.
Result of Action
The molecular and cellular effects of N3-L-Phe-OH DCHA’s action would depend on the specific drug being delivered by the ADC linker it helps to construct. This could range from inducing cell death in the case of cytotoxic drugs, to blocking specific cellular pathways in the case of targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino group of L-Phenylalanine, followed by the introduction of the azide group. One common method involves the use of tert-butoxycarbonyl (Boc) protection, followed by azidation using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The Boc group is then removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Comparison with Similar Compounds
Similar Compounds
N3-L-Cit-OH DCHA: Another azide-containing amino acid derivative used in click chemistry.
N3-Phe-OH CHA: A similar compound with a different counterion.
Uniqueness
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of the azide group and the L-Phenylalanine backbone, making it particularly useful in peptide synthesis and click chemistry. Its reactivity and versatility make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIZEHUGUEJRK-WDBKTSHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746322 | |
Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79410-36-9 | |
Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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